2-((5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)-1H-isoindole-1,3(2H)-dione
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Description
2-((5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H9Cl2N3O4 and its molecular weight is 402.19. The purity is usually 95%.
BenchChem offers high-quality 2-((5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : The compound’s derivatives were evaluated for antimicrobial activity. Notably, compound 19 exhibited potent antifungal activity against Aspergillus niger, while compound 1 was effective against Candida albicans. Other derivatives showed varying levels of antimicrobial activity against different species .
Catalytic Protodeboronation
Antimicrobial and Antifungal Activity
properties
IUPAC Name |
2-[5-chloro-1-(3-chlorophenyl)-6-oxopyridazin-4-yl]oxyisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2N3O4/c19-10-4-3-5-11(8-10)22-18(26)15(20)14(9-21-22)27-23-16(24)12-6-1-2-7-13(12)17(23)25/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZAQOMSDCDFRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C(=O)N(N=C3)C4=CC(=CC=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)-1H-isoindole-1,3(2H)-dione |
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